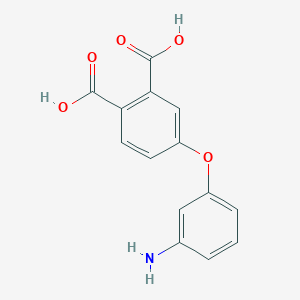![molecular formula C8H17OPSi B14305032 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one CAS No. 116447-94-0](/img/structure/B14305032.png)
5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one: is a unique organophosphorus compound that features a bicyclic structure incorporating both phosphorus and silicon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one typically involves the reaction of a suitable phosphine with a silane under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Specific details on the reaction conditions, such as temperature and solvents used, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle reactive intermediates and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can target the silicon-phosphorus bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus or silicon atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one is used as a precursor for synthesizing other organophosphorus compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology and Medicine: This includes antifungal and antibacterial properties .
Industry: In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action for 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one involves its ability to participate in various chemical reactions due to the presence of reactive phosphorus and silicon atoms. These atoms can interact with other molecules, leading to the formation of new bonds and the generation of different products. The specific molecular targets and pathways involved depend on the type of reaction and the conditions under which it occurs .
Comparaison Avec Des Composés Similaires
- 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonane
- 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonane 1-oxide
Comparison: Compared to similar compounds, 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one is unique due to the presence of a carbonyl group at the 1-position. This carbonyl group can significantly influence the compound’s reactivity and its ability to participate in various chemical reactions. Additionally, the bicyclic structure incorporating both phosphorus and silicon atoms provides a distinct set of chemical properties that can be leveraged in different applications .
Propriétés
Numéro CAS |
116447-94-0 |
|---|---|
Formule moléculaire |
C8H17OPSi |
Poids moléculaire |
188.28 g/mol |
Nom IUPAC |
5-methyl-1λ5-phospha-5-silabicyclo[3.3.1]nonane 1-oxide |
InChI |
InChI=1S/C8H17OPSi/c1-11-6-2-4-10(9,8-11)5-3-7-11/h2-8H2,1H3 |
Clé InChI |
SIOLTKUASHCMMF-UHFFFAOYSA-N |
SMILES canonique |
C[Si]12CCCP(=O)(C1)CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


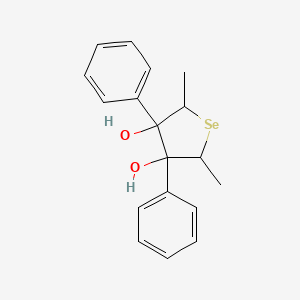
![4-{2-[2-Methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14304959.png)
![{[5-Acetyl-2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14304963.png)
![1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14304969.png)
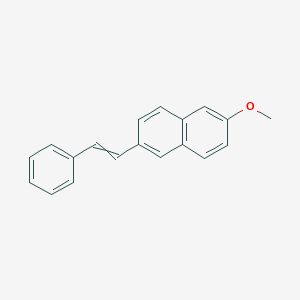
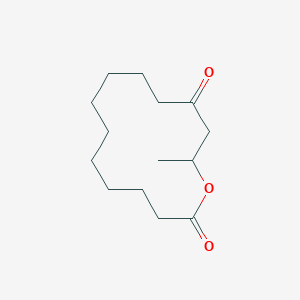
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one](/img/structure/B14304994.png)
![3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one](/img/structure/B14304997.png)
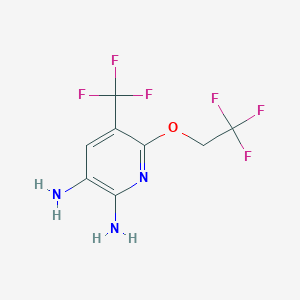

![5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B14305022.png)
